2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol 2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17688420
InChI: InChI=1S/C8H16FNO/c9-4-3-8(10,6-11)5-7-1-2-7/h7,11H,1-6,10H2
SMILES:
Molecular Formula: C8H16FNO
Molecular Weight: 161.22 g/mol

2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol

CAS No.:

VCID: VC17688420

Molecular Formula: C8H16FNO

Molecular Weight: 161.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol -

Description

2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol is a chemical compound belonging to the class of amino alcohols. It features a cyclopropylmethyl group and a fluorine atom attached to a butanol structure, imparting unique properties that make it valuable in various scientific applications, particularly in medicinal chemistry and as a synthetic intermediate in pharmaceutical development.

Synthesis Methods

The synthesis of 2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol can be achieved through several organic chemistry methods, primarily involving nucleophilic substitution reactions or reductive amination processes. Starting materials such as cyclopropylmethyl bromide and fluorinated butanol derivatives are commonly used. The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for maximizing yield and purity.

Synthesis Steps

  • Nucleophilic Substitution: This method involves replacing a leaving group in the starting material with the desired functional group.

  • Reductive Amination: This process involves the reduction of an imine or aldehyde in the presence of ammonia or an amine to form an amine.

Chemical Reactions and Applications

2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol participates in various chemical reactions typical for amino alcohols. These reactions often require careful control of pH and temperature to prevent decomposition or unwanted side reactions.

Potential Applications

  • Medicinal Chemistry: The compound's structural similarity to naturally occurring amino acids suggests potential therapeutic applications, such as acting as an inhibitor or modulator in metabolic pathways.

  • Pharmaceutical Intermediates: It serves as a valuable intermediate in the synthesis of pharmaceutical compounds.

Biological Activity and Mechanism of Action

The biological activity of 2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol typically involves interaction with specific receptors or enzymes. Its structural similarity to amino acids allows it to potentially act as an inhibitor or modulator in metabolic pathways.

Research Findings

Compound FeatureBiological ActivityPotential Application
Cyclopropylmethyl GroupInteraction with enzymes or receptorsTherapeutic applications
Fluorine AtomModulation of metabolic pathwaysPharmaceutical development
Amino Alcohol StructureParticipation in various biochemical reactionsMedicinal chemistry
Product Name 2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol
Molecular Formula C8H16FNO
Molecular Weight 161.22 g/mol
IUPAC Name 2-amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol
Standard InChI InChI=1S/C8H16FNO/c9-4-3-8(10,6-11)5-7-1-2-7/h7,11H,1-6,10H2
Standard InChIKey ZFCRYHPPVLYKKM-UHFFFAOYSA-N
Canonical SMILES C1CC1CC(CCF)(CO)N
PubChem Compound 137702071
Last Modified Aug 10 2024

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